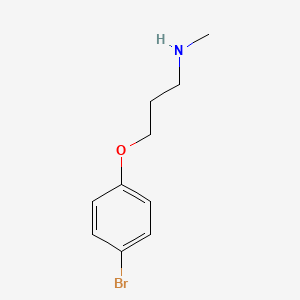

3-(4-bromophenoxy)-N-methylpropan-1-amine

Descripción general

Descripción

3-(4-Bromophenoxy)-N-methylpropan-1-amine: is an organic compound characterized by the presence of a bromophenyl group attached to an amine through a propyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-bromophenol.

Ether Formation: 4-bromophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form 3-(4-bromophenoxy)propan-1-amine.

Methylation: The resulting 3-(4-bromophenoxy)propan-1-amine is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Substitution: Formation of various substituted phenoxyamines.

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antagonistic Properties:

Recent studies highlight the compound's potential as an antagonist at the κ-opioid receptor. This receptor is implicated in pain modulation, mood regulation, and addiction pathways. The compound demonstrated significant inhibitory effects on agonist-stimulated GTPγS binding in cloned human μ, δ, and κ receptors, indicating its potential utility in developing treatments for conditions such as depression, anxiety, schizophrenia, and substance use disorders .

Clinical Candidate Development:

Given its pharmacological profile, 3-(4-bromophenoxy)-N-methylpropan-1-amine may serve as a lead compound for the development of new clinical candidates targeting opioid receptors. Its structure allows for modifications that could enhance selectivity and efficacy against specific receptor subtypes .

Synthetic Methodologies

Synthesis of Complex Molecules:

The compound has been utilized in synthetic routes to produce various complex molecules. For instance, it can serve as a precursor in the synthesis of m-aryloxy phenols through Ullmann coupling reactions . Such methodologies are crucial for developing new materials and pharmaceuticals.

Intermediates for Drug Development:

this compound is also employed as an intermediate in synthesizing other biologically active compounds. Its derivatives have shown promise in creating non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The versatility of this compound allows chemists to explore multiple synthetic pathways that can lead to novel therapeutic agents.

Pharmacological Studies

Investigating Metabolic Disorders:

The compound's derivatives are being investigated for their potential roles in treating metabolic disorders. Some studies have focused on its ability to act as a peroxisome proliferator-activated receptor (PPAR) agonist. This activity is significant for conditions related to lipid and glucose metabolism disorders, including diabetes and obesity .

Biological Activity Monitoring:

Additionally, derivatives of this compound have been utilized to create sensitive probes for monitoring biological activities within live cells. These probes can help researchers study hydroxyl formation and other metabolic processes in real-time .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 3-(4-Bromophenoxy)propanenitrile

- 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid

- 3-(4-Fluorophenoxy)-N-methylpropan-1-amine

Comparison:

- 3-(4-Bromophenoxy)-N-methylpropan-1-amine is unique due to the presence of both a bromophenyl group and a methylated amine, which can influence its reactivity and binding properties.

- 3-(4-Bromophenoxy)propanenitrile lacks the methylated amine, which may result in different reactivity and applications.

- 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid contains an oxetane ring, imparting different steric and electronic properties.

- 3-(4-Fluorophenoxy)-N-methylpropan-1-amine has a fluorine atom instead of bromine, affecting its electronic characteristics and potential interactions.

Actividad Biológica

3-(4-Bromophenoxy)-N-methylpropan-1-amine, also known as this compound hydrochloride, is an organic compound that belongs to the class of phenylalkylamines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrClN, with a molecular weight of approximately 248.59 g/mol. The compound features a bromophenoxy group attached to a propan-1-amine backbone, with a methyl substitution on the nitrogen atom. This unique structure contributes to its biological activity and interaction with various biological targets.

Interaction with Enzymes

One of the significant biological activities of this compound is its interaction with acetylcholinesterase (AChE) . AChE is crucial for neurotransmission, as it hydrolyzes acetylcholine in the synaptic cleft. Studies have shown that this compound can inhibit AChE activity, which may lead to increased levels of acetylcholine and enhanced neurotransmission.

Oxidative Stress Induction

Research indicates that this compound can induce oxidative stress in certain cellular contexts. This induction results in the production of reactive oxygen species (ROS), such as nitric oxide and superoxide radicals. The oxidative stress response may have implications for cellular health and contribute to various disease processes, including neurodegenerative diseases.

Modulation of Cell Signaling Pathways

The compound has also been observed to influence cell signaling pathways and gene expression. By interacting with specific receptors and enzymes, it may modulate various intracellular processes that are critical for cellular function and survival.

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Effects : In a study evaluating neuropharmacological agents, this compound demonstrated significant inhibition of AChE at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Oxidative Stress Studies : Another study focused on the oxidative stress-inducing properties of this compound found that treatment with 50 µM led to a marked increase in ROS levels in neuronal cell lines, suggesting a potential mechanism for neurotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromophenyl-N-methylpropan-1-amine | Lacks the phenoxy group | Primarily studied for neuropharmacological effects |

| 3-(4-Bromophenyl)-N-methylpropan-2-amine | Contains a different amine structure | Exhibits different biological activity patterns |

| 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | Fluorine substitution instead of bromine | Potentially different pharmacodynamics |

This table highlights how the specific halogenation pattern and functional group positioning in this compound may influence its biological activity compared to similar compounds.

Propiedades

IUPAC Name |

3-(4-bromophenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAAIPDSUXUPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366951 | |

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-44-0 | |

| Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.